molecular formula C20H21N5O B2598938 N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2319850-01-4

N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2598938
CAS No.: 2319850-01-4
M. Wt: 347.422
InChI Key: QIUCYNVIMBGBLL-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, an azetidine ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-benzhydryl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(24-11-16(12-24)13-25-15-21-14-22-25)23-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-16,19H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCYNVIMBGBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the azetidine and triazole intermediates with a diphenylmethyl group and a carboxamide group, typically using reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large batches.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can result in the formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Can produce a variety of substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Biology: Researchers use this compound to probe biological processes and pathways, often utilizing its unique structural features to interact with specific molecular targets.

    Industrial Applications: It may also find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

    Structural Features: The combination of a triazole ring, azetidine ring, and carboxamide group in a single molecule is relatively unique, providing distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities not observed in other similar compounds.

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